
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of a long-chain polyunsaturated fatty acid with an N-hydroxysuccinimide ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide typically involves the esterification of (Z,Z)-5,11-Eicosadienoic Acid with N-Hydroxysuccinimide. This reaction is often facilitated by the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and more efficient purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide undergoes various types of chemical reactions, including:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Hydrolysis: Breakdown into (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide in the presence of water.
Common Reagents and Conditions
Esterification: Alcohols, dicyclohexylcarbodiimide (DCC), dichloromethane.
Amidation: Amines, organic solvents like dimethylformamide (DMF).
Hydrolysis: Water, acidic or basic conditions.
Major Products
Esterification: Esters of (Z,Z)-5,11-Eicosadienoic Acid.
Amidation: Amides of (Z,Z)-5,11-Eicosadienoic Acid.
Hydrolysis: (Z,Z)-5,11-Eicosadienoic Acid and N-Hydroxysuccinimide.
Applications De Recherche Scientifique
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is used in various scientific research applications, including:
Bioconjugation: As a reagent for attaching biomolecules to surfaces or other molecules.
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide involves the formation of covalent bonds with nucleophilic groups such as amines and alcohols. This reactivity is due to the presence of the N-hydroxysuccinimide ester, which is a good leaving group. The compound can target specific molecular pathways by forming stable conjugates with biomolecules, thereby altering their function or delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z,Z)-5,11-Eicosadienoic Acid: The parent fatty acid without the N-hydroxysuccinimide ester.
N-Hydroxysuccinimide Esters: Other esters formed with different fatty acids or carboxylic acids.
Uniqueness
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide is unique due to its combination of a polyunsaturated fatty acid and an N-hydroxysuccinimide ester. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile reagent in both research and industrial settings.
Propriétés
Numéro CAS |
1798394-85-0 |
|---|---|
Formule moléculaire |
C24H39NO4 |
Poids moléculaire |
405.579 |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h9-10,15-16H,2-8,11-14,17-21H2,1H3/b10-9-,16-15- |
Clé InChI |
LBDAFMASECPAPO-GJWNNSPJSA-N |
SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
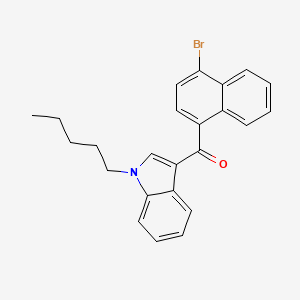
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)
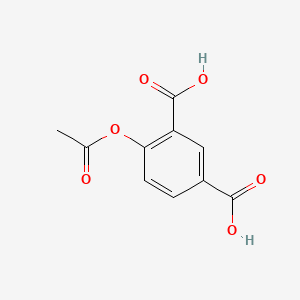
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)
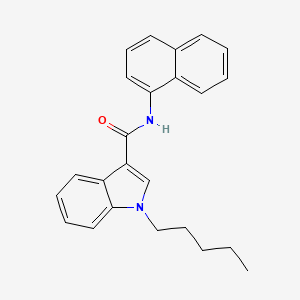
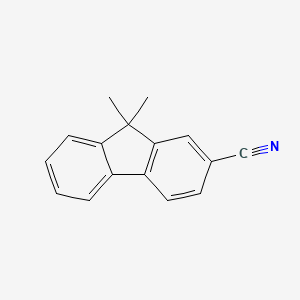
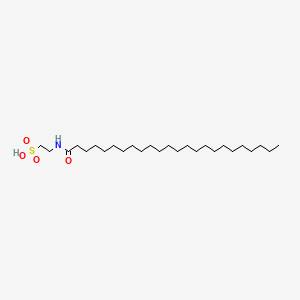
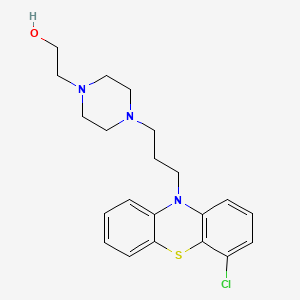
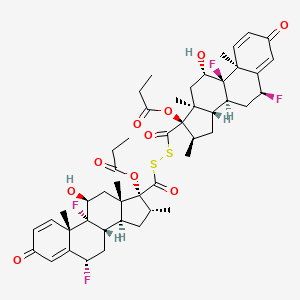
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol](/img/structure/B566193.png)
